molecular formula C16H19N5O2 B2478292 2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2310224-53-2

2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2478292
CAS No.: 2310224-53-2
M. Wt: 313.361
InChI Key: GTKOFAVAHSKUGH-UHFFFAOYSA-N
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Description

2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a potent and selective inhibitor of Protein Kinase C theta (PKC-θ), a kinase that plays a critical role in T-cell activation and survival signaling. This compound demonstrates high selectivity for PKC-θ over other PKC isoforms and kinases, making it an invaluable chemical probe for dissecting PKC-θ-specific signaling pathways in immunology and oncology research . Its primary research application lies in investigating T-cell receptor (TCR) signaling, T-cell proliferation, and cytokine production, providing insights into autoimmune diseases, transplant rejection, and cancer immunotherapy. The mechanism of action involves competitively binding to the ATP-binding site of the PKC-θ kinase domain, thereby blocking its catalytic activity and downstream phosphorylation events, such as the activation of transcription factors like NF-κB and AP-1 . Researchers utilize this compound to explore the nuanced functions of PKC-θ in immune cell regulation and to validate it as a therapeutic target in preclinical models of inflammatory and neoplastic diseases.

Properties

IUPAC Name

2-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-15-3-1-6-18-20(15)11-16(23)21-12-4-5-13(21)10-14(9-12)19-8-2-7-17-19/h1-3,6-8,12-14H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKOFAVAHSKUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:

  • Starting with the formation of the azabicyclo[3.2.1]octane core through cyclization reactions.

  • Functionalization of the core structure to introduce the pyrazolyl group.

  • Coupling of the pyridazinone moiety through a condensation reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve:

  • Use of large batch reactors for cyclization.

  • High-pressure hydrogenation for reduction steps.

  • Chromatographic purification to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the pyrazolyl group, typically using agents like potassium permanganate.

  • Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride.

  • Substitution: The pyridazinone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dichloromethane.

Major Products:

  • Oxidation products may include hydroxylated derivatives.

  • Reduction yields the corresponding alcohol.

  • Substitution reactions produce a variety of substituted pyridazinone derivatives.

Scientific Research Applications

2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is used in:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Studying enzyme interactions and receptor binding.

  • Medicine: Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

  • Industry: Components in agricultural chemicals and polymers.

Mechanism of Action

The compound primarily interacts with neurological receptors. It can bind to specific sites, altering signal transduction pathways. The molecular targets often include G-protein coupled receptors and ion channels. Its action can modulate neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

(a) [(1R,5S)-3-[8-amino-3-[6-(1H-imidazol-2-yl)pyridin-3-yl]imidazo[1,2-a]pyrazin-6-yl]-8-azabicyclo[3.2.1]octan-8-yl]-(1H-1,2,4-triazol-5-yl)methanone

This compound shares the (1R,5S)-8-azabicyclo[3.2.1]octane scaffold but replaces the pyrazole and pyridazinone groups with an imidazo-pyrazine ring and a triazole ketone.

(b) 2-(4-(5-ethylpyrimidin-2-yloxy)cyclohexyl)-4-(((1R,3s,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yloxy)methyl)thiazole

This analogue substitutes the pyridazinone with a thiazole ring and incorporates a methylsulfonyl group. The sulfonyl group likely improves membrane permeability but may reduce CNS penetration due to increased polarity. The thiazole moiety could confer distinct electronic properties, influencing interactions with hydrophobic binding pockets .

Functional Group Comparisons

Feature Target Compound Key Analogues Hypothesized Impact
Core Structure 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Conserved stereochemistry may dictate target selectivity.
Aromatic Substituents Pyrazole, pyridazinone Imidazole, triazole, thiazole Pyridazinone’s electron-deficient ring may enhance π-π interactions in active sites.
Linker Ketone-containing ethyl chain Sulfonyl, ether linkages Ketone’s polarity vs. sulfonyl’s electron-withdrawing effects may alter metabolism.

Methodological Considerations for Similarity Analysis

As highlighted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) and pharmacophore alignment are critical for virtual screening . However, subtle differences in substituents (e.g., pyrazole vs. imidazole) can drastically alter bioactivity despite high structural overlap. For example, pyrazole’s lower basicity compared to imidazole may reduce off-target interactions with cytochrome P450 enzymes .

Biological Activity

The compound 2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a member of a novel class of compounds that have shown significant biological activity, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of endocannabinoids and related lipids, making it a target for therapeutic interventions in inflammatory diseases.

The structural framework of this compound includes a pyrazole moiety linked to an azabicyclo[3.2.1]octane core, which is pivotal for its biological activity. The compound operates through a non-covalent mechanism of action, allowing for selective inhibition of NAAA, thus preserving endogenous palmitoylethanolamide (PEA) levels and enhancing its anti-inflammatory effects .

Inhibition of NAAA

Research indicates that this compound exhibits potent inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) for certain derivatives . This inhibition is crucial for managing inflammatory responses, as it prevents the breakdown of PEA, which has analgesic properties.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to elucidate the structure-activity relationship (SAR) of related compounds. Modifications in the side chains and functional groups have been shown to significantly affect the potency and selectivity towards NAAA. For instance, specific substitutions on the pyrazole ring were found to enhance lipophilicity and consequently improve inhibitory potency .

In Vivo Pharmacological Effects

In vivo studies have demonstrated that compounds from this class can effectively reduce inflammation in animal models. For example, administration of selected derivatives resulted in decreased markers of inflammation and pain relief comparable to standard anti-inflammatory drugs .

Table 1: Inhibitory Activity of Selected Compounds

Compound IDStructureIC50 (µM)Remarks
ARN19689Structure0.042High selectivity for NAAA
ARN16186Structure0.078Good pharmacokinetic properties
ARN16185Structure0.655Moderate activity

Note: Structures are illustrative; actual chemical structures can be found in relevant literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : Synthesis typically involves sequential coupling of the bicyclic azabicyclo[3.2.1]octane core with pyrazole and pyridazinone moieties. Key steps include:

  • Amide bond formation : Coupling the azabicyclo intermediate with activated pyridazinone derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Heterocyclic functionalization : Introducing the pyrazole group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Purification : Chromatography (e.g., flash column or HPLC) is critical due to byproducts from steric hindrance in the bicyclic system .
    • Challenges : Low yields (<40% in early steps) due to steric hindrance in the bicyclic core and competing side reactions (e.g., epimerization) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • Stereochemical confirmation : X-ray crystallography or NOESY NMR to resolve the (1R,5S) configuration .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for mass verification .
  • Functional group analysis : FT-IR for carbonyl (C=O) and pyridazinone ring vibrations (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in large-scale synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
  • Catalyst optimization : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during pyrazole coupling .
  • Process monitoring : In-situ FT-IR or LC-MS to track reaction progress and minimize byproduct formation .
    • Data-Driven Example : Replacing THF with DMF increased coupling efficiency from 35% to 52% in a scaled-up synthesis .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Use isogenic cell lines or recombinant receptors to control variability in target expression .
  • Off-target profiling : Broad-spectrum kinase/GPCR panels to identify confounding interactions .
  • Structural validation : Co-crystallization with target proteins (e.g., kinases) to confirm binding mode discrepancies .
    • Case Study : Discrepant IC₅₀ values in HEK293 vs. CHO cells were traced to differential expression of efflux transporters (e.g., P-gp), resolved using transporter inhibitors .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Docking studies : Molecular dynamics (MD) simulations (e.g., Schrödinger Suite) to predict binding affinity with the azabicyclo core’s conformational flexibility .
  • QSAR modeling : Hammett/Taft parameters to correlate pyridazinone substituents with logP and bioavailability .
  • ADMET prediction : SwissADME or ADMET Predictor™ to optimize metabolic stability without sacrificing potency .

Q. What experimental designs are recommended for assessing environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic stability : Forced degradation studies (pH 1–13 buffers, 40°C) with LC-MS monitoring to identify cleavage products (e.g., pyridazinone ring opening) .
  • Photodegradation : Exposure to UV-Vis light (ICH Q1B guidelines) to detect radical-mediated decomposition .
  • Ecotoxicology : Microcosm assays (soil/water systems) to evaluate biodegradation half-life and metabolite toxicity .

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